In-Depth Technical Guide: Physical Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
In-Depth Technical Guide: Physical Properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as antagonists for the 5-HT3 and 5-HT4 receptors, as well as potential anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the known physical properties of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid, along with detailed experimental protocols for their determination. This information is critical for its application in drug design, formulation development, and quality control.
Core Physical Properties
The fundamental physical characteristics of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid are summarized in the table below. These properties are essential for the identification and characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃ | [3][4] |
| Molecular Weight | 178.14 g/mol | [3][4] |
| Melting Point | >300 °C | Commercial Supplier Data |
| CAS Number | 23814-14-4 | [4] |
Computed Physicochemical Properties:
| Property | Value | Source |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 87.2 Ų | [4] |
| LogP (predicted) | 1.15 | [4] |
Experimental Protocols
Accurate determination of physical properties is paramount for the consistent and reliable use of any chemical compound in research and development. The following sections detail the experimental methodologies for key physical properties.
Melting Point Determination by Capillary Method
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.
Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is finely ground using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.
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Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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Observation: The temperature at which the first drop of liquid appears (the solid begins to melt) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for designing appropriate formulations and for understanding its behavior in biological systems.
Principle: A standardized amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed. For quantitative analysis, the concentration of the saturated solution is determined.
Qualitative Solubility Testing:
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Add approximately 10-20 mg of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid to a test tube.
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Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) in small portions.
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Agitate the mixture vigorously for 1-2 minutes after each addition.
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Observe and record whether the solid dissolves completely, partially, or not at all. The solubility can be classified as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble.
Quantitative Solubility Determination (Shake-Flask Method):
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An excess amount of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is added to a known volume of the solvent in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination by Capillary Electrophoresis
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and biological activity.
Principle: Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. The mobility of an ionizable compound is dependent on its charge, which changes with the pH of the buffer. By measuring the mobility of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid across a range of pH values, its pKa can be determined.[5]
Experimental Workflow:
Figure 1: Workflow for pKa determination using capillary electrophoresis.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid have not been extensively elucidated, the broader class of benzimidazole derivatives has been shown to interact with several biological targets. A notable example is their activity as antagonists of the serotonin 5-HT3 receptor.[1]
Hypothesized 5-HT3 Receptor Antagonism Workflow:
The following diagram illustrates a potential experimental workflow to investigate the 5-HT3 receptor antagonist activity of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid.
Figure 2: Experimental workflow for evaluating 5-HT3 receptor antagonism.
Conclusion
This technical guide provides a summary of the currently available physical property data for 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid and outlines standard experimental protocols for their determination. While foundational data exists, further research is required to establish a comprehensive profile, particularly concerning its solubility in a wider range of pharmaceutically relevant solvents and a more detailed exploration of its biological mechanism of action. The provided methodologies offer a robust framework for researchers to generate these critical data points, thereby facilitating the advancement of this compound in drug discovery and development pipelines.
References
- 1. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid , 98% , 23814-14-4 - CookeChem [cookechem.com]
- 4. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O3 | CID 780757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
